![molecular formula C12H9Cl2N B12110233 [1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- is an organic compound with the molecular formula C12H9Cl2N It consists of a biphenyl structure with an amine group at the 4-position and chlorine atoms at the 2’ and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles such as nitronium ions, hydroxyl groups, and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted biphenyl compounds with different functional groups.
Scientific Research Applications
[1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-amine, 2’,2’-dichloro-: Similar structure but with chlorine atoms at the 2’ and 2’ positions.
[1,1’-Biphenyl]-4-amine, 3’,5’-dichloro-: Chlorine atoms at the 3’ and 5’ positions.
[1,1’-Biphenyl]-4-amine, 2’,4’-dichloro-: Chlorine atoms at the 2’ and 4’ positions.
Uniqueness
The unique positioning of the chlorine atoms at the 2’ and 5’ positions in [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- imparts distinct chemical and biological properties compared to its analogs. This specific arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9Cl2N |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7H,15H2 |
InChI Key |
ZMDIVTMCXHXLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)
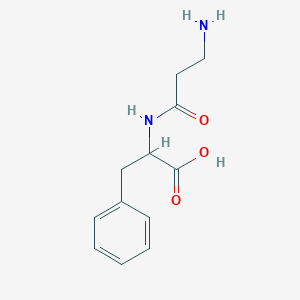
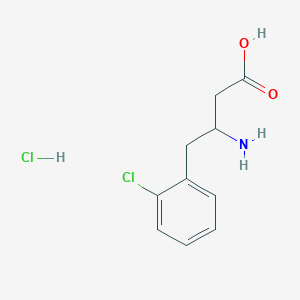



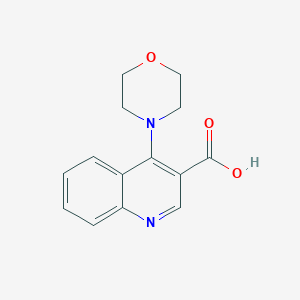
![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
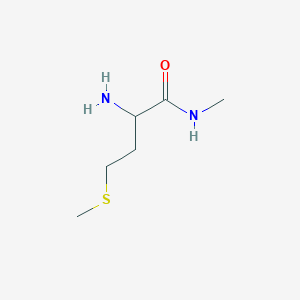
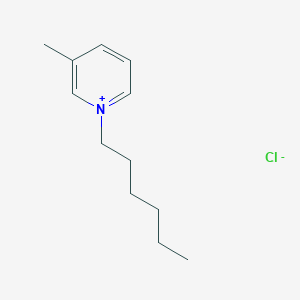
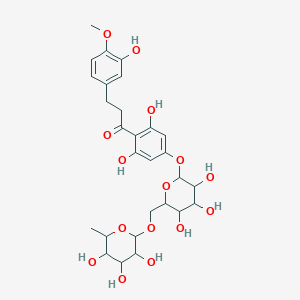
![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)

